molecular formula C13H21NO4 B6208432 tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate CAS No. 2703781-77-3

tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate

Cat. No. B6208432
CAS RN: 2703781-77-3
M. Wt: 255.3
InChI Key:
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Description

Tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate (TBFOC) is a cyclic organic compound belonging to the class of spiro compounds. It is an important intermediate in organic synthesis and is used in the preparation of various organic compounds. TBFOC is an important building block in the synthesis of drugs and other organic compounds.

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate is not well understood. It is believed that tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate acts as an electrophilic reagent, forming covalent bonds with nucleophilic molecules such as proteins and enzymes. This covalent bonding leads to the formation of a variety of products, including drugs and other biologically active compounds.
Biochemical and Physiological Effects
tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate has been shown to have a variety of biochemical and physiological effects. In laboratory studies, tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate has been found to inhibit the growth of some bacteria and fungi. It has also been found to inhibit the production of certain enzymes and to act as an anti-inflammatory agent. In animal studies, tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate has been found to reduce the production of certain hormones and to have anti-tumor activity.

Advantages and Limitations for Lab Experiments

The use of tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized in the laboratory. It is also a versatile reagent, capable of forming covalent bonds with a variety of nucleophilic molecules. However, tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate is a relatively toxic compound and should be handled with care when used in laboratory experiments.

Future Directions

The use of tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate in the synthesis of organic compounds and drugs is an area of ongoing research. Future research may focus on the development of new synthesis methods for tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate, as well as the development of new applications for tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate in the synthesis of drugs and other organic compounds. Additionally, further research may be conducted to better understand the biochemical and physiological effects of tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate, as well as its mechanism of action. Finally, further research may be conducted to explore the potential for tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate to be used in the synthesis of polymers and other materials.

Synthesis Methods

Tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate can be synthesized through a variety of methods, including the Horner-Wadsworth-Emmons reaction, the Michael addition, and the Wittig reaction. In the Horner-Wadsworth-Emmons reaction, tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate is synthesized by the addition of an aldehyde to a phosphonate ester. In the Michael addition, tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate is synthesized by the addition of an α,β-unsaturated carbonyl compound to an enolizable aldehyde. In the Wittig reaction, tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate is synthesized by the reaction of an aldehyde with a phosphonium salt.

Scientific Research Applications

Tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate is a useful intermediate for the synthesis of a variety of organic compounds, including drugs and other biologically active compounds. It has been used in the synthesis of antifungal agents, anti-inflammatory agents, and drugs for the treatment of cancer and other diseases. tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate has also been used in the synthesis of polymers and other materials.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate involves the reaction of tert-butyl 3-hydroxy-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate with a suitable reagent to introduce the formyl group at the desired position. The resulting intermediate is then treated with a dehydrating agent to form the spirocyclic ring system. Finally, the tert-butyl protecting group is removed using an acidic reagent to yield the target compound.", "Starting Materials": [ "tert-butyl 3-hydroxy-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate", "suitable reagent for formylation", "dehydrating agent", "acidic reagent for deprotection" ], "Reaction": [ "Step 1: tert-butyl 3-hydroxy-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate is reacted with a suitable reagent for formylation to introduce the formyl group at the desired position.", "Step 2: The resulting intermediate is treated with a dehydrating agent to form the spirocyclic ring system.", "Step 3: The tert-butyl protecting group is removed using an acidic reagent for deprotection to yield the target compound." ] }

CAS RN

2703781-77-3

Product Name

tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate

Molecular Formula

C13H21NO4

Molecular Weight

255.3

Purity

95

Origin of Product

United States

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